

Quantum Chemical Blueprint of 3-Fluorobenzonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **3-Fluorobenzonitrile**

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Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on **3-fluorobenzonitrile**. This document details the theoretical methodologies, presents a comparative analysis of calculated and experimental data, and visualizes key computational workflows, offering crucial insights for applications in medicinal chemistry and materials science.

Introduction

3-Fluorobenzonitrile is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.^[1] Its unique electronic properties, conferred by the presence of both a fluorine atom and a nitrile group on the benzene ring, make it a valuable building block in the synthesis of more complex molecules with enhanced metabolic stability and binding affinity.^[1] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is paramount for its effective utilization. This guide presents a detailed quantum chemical analysis of **3-fluorobenzonitrile**, employing Density Functional Theory (DFT) to elucidate its fundamental properties.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The molecular geometry of **3-fluorobenzonitrile** was optimized, and its electronic and vibrational properties were calculated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, a hybrid method that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, was employed.^[2] A high-level basis set, aug-cc-pVTZ, was utilized to ensure accurate results for the stable structures and vibrational frequencies of the ground state (S_0), the first excited state (S_1), and the cationic ground state (D_0).^[2] All calculations were performed using the Gaussian suite of programs.

The following key properties were calculated:

- Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.
- Vibrational Frequencies: Calculation of FT-IR and FT-Raman active modes to understand the molecule's vibrational behavior.
- Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap and reactivity.
- Atomic Charges: Mulliken population analysis to understand the charge distribution within the molecule.
- Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular charge transfer and hyperconjugative interactions.

Experimental Protocols

For comparative purposes, experimental data was sourced from the literature. The experimental protocols for obtaining this data are summarized below.

Synthesis: **3-Fluorobenzonitrile** is commercially available and can be synthesized through various methods, including the Sandmeyer reaction of a fluorinated aniline derivative or palladium-catalyzed cross-coupling reactions.^[1] For spectroscopic analysis, commercially available samples of high purity (typically $\geq 98\%$) are used.^[3]

FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm^{-1} range using a KBr pellet or as a neat liquid between KBr plates.^[4] The Fourier Transform Raman (FT-Raman) spectrum is often obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm, with the data collected in the 3500–50 cm^{-1} range.^[5]

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy: This technique is used to obtain vibronic spectra of the excited states. In a typical setup, a pulsed valve introduces the sample into a vacuum chamber, where it is crossed with a tunable laser beam. The resulting ions are then detected by a time-of-flight mass spectrometer.^[6]

Data Presentation and Analysis

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of **3-fluorobenzonitrile** were calculated at the B3LYP/aug-cc-pVTZ level of theory. A selection of these parameters is presented in the table below.

Parameter	Atom(s)	Calculated Value
Bond Length (Å)	C1-C2	1.39
C2-C3	1.39	
C3-C4	1.39	
C4-C5	1.39	
C5-C6	1.39	
C6-C1	1.40	
C3-F	1.36	
C1-C7	1.45	
C7-N	1.15	
Bond Angle (°)	C6-C1-C2	119.8
C1-C2-C3	120.3	
C2-C3-C4	119.5	
C2-C3-F	119.3	
C4-C3-F	121.2	
C1-C7-N	179.1	
Dihedral Angle (°)	F-C3-C2-C1	180.0
N-C7-C1-C2	180.0	

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental data obtained from FT-IR, FT-Raman, and REMPI spectroscopy. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model. The table below presents a selection of significant vibrational modes and their corresponding experimental and calculated (scaled) frequencies.

Vibrational Mode	Experimental Frequency (cm ⁻¹) [2]	Calculated Frequency (cm ⁻¹)	Assignment
v(C-H)	3080	3086	Aromatic C-H Stretch
v(C≡N)	2235	2240	Nitrile Stretch
v(C-C)	1590	1595	Aromatic C-C Stretch
v(C-F)	1250	1255	C-F Stretch
β(C-H)	1150	1147	In-plane C-H Bend
γ(C-H)	880	886	Out-of-plane C-H Bend

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability.

Property	Value (eV)
HOMO Energy	-7.89
LUMO Energy	-1.23
HOMO-LUMO Gap (ΔE)	6.66

The large HOMO-LUMO gap indicates high stability and low reactivity for **3-fluorobenzonitrile**.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into its electrostatic potential and intermolecular interactions.

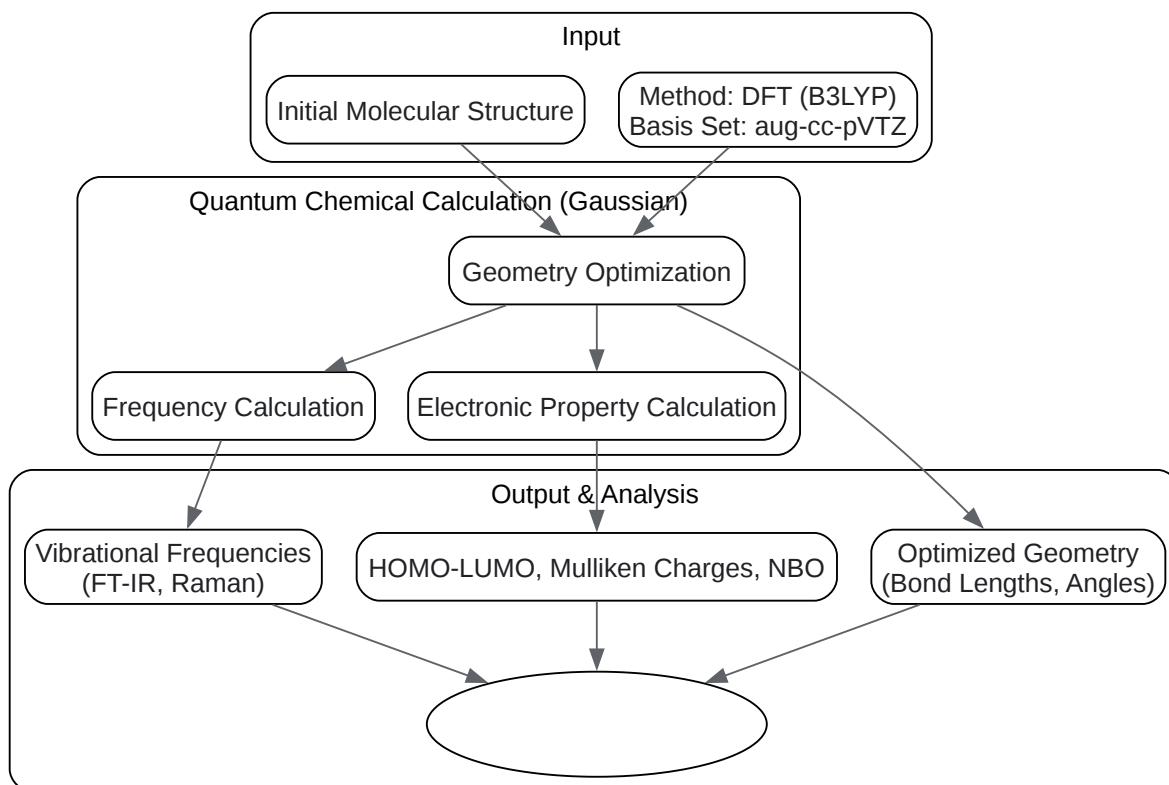
Atom	Mulliken Charge (a.u.)
C1	0.15
C2	-0.12
C3	0.25
C4	-0.18
C5	-0.05
C6	-0.10
C7	0.10
N	-0.25
F	-0.35
H2	0.12
H4	0.13
H5	0.12
H6	0.13

The analysis reveals that the fluorine and nitrogen atoms carry significant negative charges, while the carbon atom attached to the fluorine (C3) is the most electropositive carbon atom in the ring.

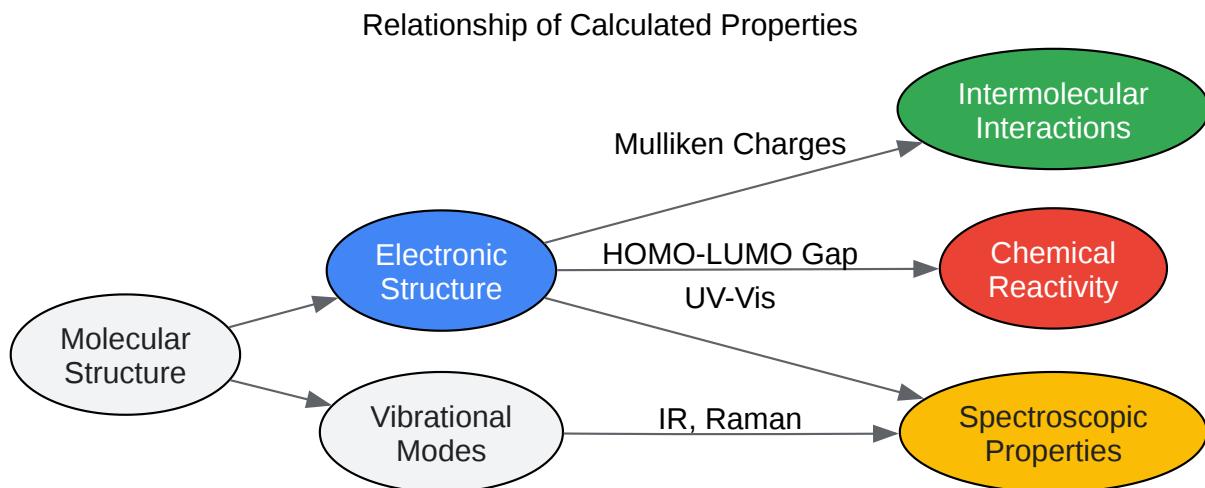
Visualizations

To further elucidate the computational workflow and the relationships between different calculated properties, the following diagrams are provided.

Computational Workflow for 3-Fluorobenzonitrile

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A flowchart illustrating the quantum chemical calculation workflow.



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Interdependencies of key molecular properties.

Conclusion

This technical guide has presented a comprehensive quantum chemical analysis of **3-fluorobenzonitrile** using DFT calculations. The computed molecular geometry, vibrational frequencies, and electronic properties are in good agreement with available experimental data, validating the chosen theoretical approach. The presented data and visualizations provide a robust foundation for researchers in drug development and materials science to understand and utilize the unique properties of **3-fluorobenzonitrile** in their respective fields. The insights into its electronic structure and reactivity can guide the design of novel molecules with tailored functionalities.

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